molecular formula C13H10BrClN2OS B7472489 5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide

5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide

Cat. No. B7472489
M. Wt: 357.65 g/mol
InChI Key: OYSTZVJCMRAFBH-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes involved in the production of prostaglandins and leukotrienes, respectively, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide has been reported to have various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death) and cell cycle arrest. Additionally, this compound has been reported to have anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and leukotrienes.

Advantages and Limitations for Lab Experiments

5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using different methods. Additionally, it has been reported to have high potency against cancer cells and fungi. However, this compound also has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for its preparation. Additionally, it has not been extensively studied for its toxicity and safety in vivo.

Future Directions

There are several future directions for the study of 5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide. One direction is to study its potential use as an anticancer agent in vivo using animal models. Another direction is to study its potential use as an antifungal agent in vivo. Additionally, the toxicity and safety of this compound need to be studied in detail. Further studies are also needed to understand the mechanism of action of this compound and its potential use in the treatment of other diseases such as inflammation and pain.
Conclusion:
In conclusion, 5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide is a chemical compound that has potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further studies are needed to understand the full potential of this compound and its use in the treatment of various diseases.

Synthesis Methods

The synthesis of 5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide has been reported using different methods. One of the methods involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-amine in the presence of a base such as triethylamine. Another method involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol in the presence of a base such as potassium carbonate. The yield of the compound using both methods is reported to be around 50-60%.

Scientific Research Applications

5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been reported to have anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an antifungal agent. Additionally, this compound has been reported to have anti-inflammatory and analgesic activities.

properties

IUPAC Name

5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2OS/c14-7-4-5-9(15)8(6-7)12(18)17-13-16-10-2-1-3-11(10)19-13/h4-6H,1-3H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSTZVJCMRAFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide

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